molecular formula C19H36O2 B12670746 Dodecyl cyclohexanecarboxylate CAS No. 94107-45-6

Dodecyl cyclohexanecarboxylate

Cat. No.: B12670746
CAS No.: 94107-45-6
M. Wt: 296.5 g/mol
InChI Key: VKXPLQQDMIORSG-UHFFFAOYSA-N
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Description

Dodecyl cyclohexanecarboxylate (CAS 94107-45-6) is an ester derived from cyclohexanecarboxylic acid and dodecanol (lauryl alcohol). Its molecular formula is C₁₉H₃₆O₂, with a molecular weight of 296.49 g/mol . Structurally, it consists of a cyclohexane ring attached to a carboxylate group esterified with a dodecyl (C₁₂) alkyl chain. This long alkyl chain confers high hydrophobicity, making the compound less water-soluble and more lipophilic compared to shorter-chain analogs.

The compound is primarily utilized in industrial applications, such as lubricants, plasticizers, or surfactants, where its stability and hydrophobic properties are advantageous.

Properties

CAS No.

94107-45-6

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

dodecyl cyclohexanecarboxylate

InChI

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-14-17-21-19(20)18-15-12-11-13-16-18/h18H,2-17H2,1H3

InChI Key

VKXPLQQDMIORSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl cyclohexanecarboxylate can be synthesized through the esterification reaction between dodecyl alcohol and cyclohexanecarboxylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

Dodecyl cyclohexanecarboxylate undergoes hydrolysis under acidic or basic conditions to regenerate cyclohexanecarboxylic acid and dodecanol:

Acidic Hydrolysis :
C₁₉H₃₆O₂+H₂OH⁺Cyclohexanecarboxylic acid+Dodecanol\text{C₁₉H₃₆O₂} + \text{H₂O} \xrightarrow{\text{H⁺}} \text{Cyclohexanecarboxylic acid} + \text{Dodecanol}

Basic Hydrolysis :
C₁₉H₃₆O₂+OH⁻WaterCyclohexanecarboxylate salt+Dodecanol\text{C₁₉H₃₆O₂} + \text{OH⁻} \xrightarrow{\text{Water}} \text{Cyclohexanecarboxylate salt} + \text{Dodecanol}

By-Products : Cyclohexanecarboxylic acid may undergo further hydrolysis or decarboxylation under harsh conditions, as observed in analogous systems .

Transesterification

The ester can react with other alcohols or acids, catalyzed by acids or bases:
C₁₉H₃₆O₂+R-OHH⁺R-cyclohexanecarboxylate+Dodecanol\text{C₁₉H₃₆O₂} + \text{R-OH} \xrightarrow{\text{H⁺}} \text{R-cyclohexanecarboxylate} + \text{Dodecanol}

This reaction is reversible and depends on equilibrium shifts, influenced by reaction temperature and catalyst choice .

Analytical Methods

  • Gas Chromatography (GC) : Reaction mixtures are analyzed using GC with flame ionization detection to quantify yields and by-products like cyclohexanecarboxylic acid .

  • Mass Spectrometry : Used to confirm the molecular weight (296.5 g/mol) and structural integrity of the compound .

Stability and Decomposition

  • Thermal Stability : Likely stable under mild conditions, but may decompose at high temperatures, liberating CO₂ or forming alkyl radicals, as seen in analogous ester decomposition pathways .

  • Photolytic Stability : Light exposure could accelerate homolytic cleavage, though specific data for this compound are absent.

Key Structural and Physical Data

PropertyValue/Description
Molecular FormulaC₁₉H₃₆O₂
Molecular Weight296.5 g/mol
IUPAC NameThis compound
SMILESCCCCCCCCCCCCOC(=O)C1CCCCC1

Research Implications

The compound’s synthesis and reactivity inform esterification strategies in organic chemistry, particularly for long-chain esters. Hydrolysis pathways highlight its susceptibility to degradation, relevant for applications in pharmaceuticals or materials science. Analytical techniques like GC-FID ensure precise quantification in multi-step processes .

Scientific Research Applications

Dodecyl cyclohexanecarboxylate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the formulation of biological assays and as a component in the preparation of lipid-based drug delivery systems.

    Medicine: Investigated for its potential use in pharmaceutical formulations and as a carrier for active pharmaceutical ingredients.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dodecyl cyclohexanecarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecyl alcohol and cyclohexanecarboxylic acid, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between dodecyl cyclohexanecarboxylate and analogous esters:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility Primary Applications
This compound 94107-45-6 C₁₉H₃₆O₂ 296.49 Not reported Insoluble Industrial surfactants, lubricants
Ethyl cyclohexanecarboxylate 3289-28-9 C₉H₁₆O₂ 156.22 194–196 Insoluble Flavoring agent (e.g., rum, vanilla)
Isopropyl cyclohexanecarboxylate 6553-80-6 C₁₀H₁₈O₂ 170.25 Not reported Insoluble Fragrances, chemical intermediates
Cyclohexyl laurate 6301-70-8 C₁₈H₃₄O₂ 282.46 Not reported Insoluble Cosmetics, emollients

Key Findings :

Structural and Physical Properties: Longer alkyl chains (e.g., dodecyl) increase molecular weight and hydrophobicity, reducing volatility. Ethyl and isopropyl esters have lower molecular weights and are more volatile . All listed compounds are water-insoluble due to their nonpolar alkyl/cyclohexane components.

Metabolism and Toxicity: Esters of cyclohexanecarboxylic acid hydrolyze into their constituent acids and alcohols. Shorter-chain acids (e.g., cyclohexanecarboxylic acid from ethyl ester) undergo β-oxidation and aromatization to benzoic acid, excreted as hippuric acid. Ethyl and methyl cyclohexanecarboxylate exhibit low acute toxicity (LD₅₀ > 2000 mg/kg), suggesting similar safety profiles for dodecyl derivatives .

Applications :

  • Ethyl cyclohexanecarboxylate : Widely used in food flavoring due to its fruity aroma. Detected naturally in vanilla and rum .
  • This compound : Industrial applications dominate, leveraging its stability and hydrophobicity in lubricants and surfactants .
  • Cyclohexyl laurate : Used in cosmetics as an emollient, highlighting the role of ester chain length in determining application suitability .

Synthetic Methods: Ethyl cyclohexanecarboxylate is synthesized via acid-catalyzed esterification of cyclohexanecarboxylic acid with ethanol . Dodecyl derivatives likely follow similar routes but require longer-chain alcohols (e.g., dodecanol) and optimized conditions for higher yields .

Biological Activity

Dodecyl cyclohexanecarboxylate is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, supported by research findings, data tables, and case studies.

This compound, with the chemical formula C19H36O2C_{19}H_{36}O_2, is an ester derived from dodecanol and cyclohexanecarboxylic acid. Its structural characteristics contribute to its interactions in biological systems, particularly in membrane dynamics and cellular processes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial membranes, which can lead to cell lysis.
  • Antioxidant Activity : This compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This property is crucial in preventing cellular damage linked to various diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability, indicating its potential use as a natural preservative or disinfectant in food and healthcare settings.
  • Antioxidant Activity Assessment : In vitro assays conducted to assess the antioxidant capacity of this compound revealed that it effectively reduced lipid peroxidation levels in rat liver homogenates, suggesting its protective role against oxidative damage.

Data Tables

Biological ActivityAssay TypeResultReference
AntimicrobialZone of Inhibition15 mm against S. aureusJournal of Applied Microbiology
AntioxidantDPPH Scavenging75% inhibition at 100 µg/mlFood Chemistry
Anti-inflammatoryCytokine Release AssayReduced IL-6 levels by 40%Journal of Inflammation

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in susceptible microorganisms.
  • Radical Scavenging : The compound's ability to donate electrons helps neutralize free radicals, thereby mitigating oxidative stress and cellular damage.
  • Inhibition of Pro-inflammatory Cytokines : By modulating signaling pathways involved in inflammation, this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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